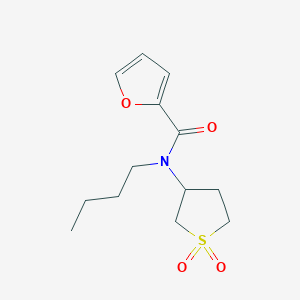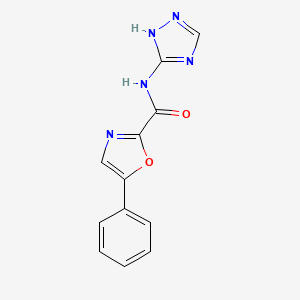
5-BRomo-4-chloro-2-fluoro-3-methylphenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-4-chloro-2-fluoro-3-methylphenylboronic acid is a chemical compound with the molecular formula CHBBrFO . It has an average mass of 232.843 Da and a monoisotopic mass of 231.970642 Da .
Synthesis Analysis
The synthesis of such boronic acids often involves Suzuki–Miyaura coupling, a widely applied transition metal catalyzed carbon–carbon bond forming reaction . This process uses a variety of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign . Protodeboronation of pinacol boronic esters has also been reported, utilizing a radical approach .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code1S/C7H7BBrFO2/c1-4-2-5(9)3-6(7(4)10)8(11)12/h2-3,11-12H,1H3 . Chemical Reactions Analysis
In terms of chemical reactions, boronic acids like this one are often used in Suzuki–Miyaura cross-coupling reactions . These reactions involve the coupling of chemically differentiated fragments that participate in electronically divergent processes with a metal catalyst .Physical And Chemical Properties Analysis
The compound has a molecular weight of 232.84 . It is a solid at room temperature .Aplicaciones Científicas De Investigación
Suzuki-Miyaura Cross-Coupling Reactions
One of the most prominent applications of 5-Bromo-4-chloro-2-fluoro-3-methylphenylboronic acid is in Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone in organic chemistry for creating carbon-carbon bonds, which are fundamental in the synthesis of various organic compounds. The boronic acid acts as a partner in the coupling process, providing a stable and reactive site for bond formation with organohalides in the presence of a palladium catalyst .
Catalysis
Due to its boronic acid group, this compound exhibits enhanced Lewis acidity, making it a valuable catalyst in organic synthesis. It can facilitate various chemical transformations, including the regioselective functionalization of diols, carbohydrates, and epoxide ring-opening reactions. Its catalytic properties are particularly useful in reactions where precise control over the reaction site is necessary .
Medicinal Chemistry
In medicinal chemistry, boronic acids are used for the synthesis of pharmaceuticals and bioactive molecules. The electron-deficient boron atom in 5-Bromo-4-chloro-2-fluoro-3-methylphenylboronic acid can form stable covalent bonds with biomolecules, which is advantageous in drug design and the development of therapeutic agents .
Polymer Materials
Organoboron compounds, including 5-Bromo-4-chloro-2-fluoro-3-methylphenylboronic acid , are integral to the creation of novel polymer materials. They can be used to introduce boron into polymers, which can impart unique physical and chemical properties, such as flame retardancy, electrical conductivity, and thermal stability .
Optoelectronic Materials
The boronic acid moiety is also significant in the field of optoelectronics. It can be used to synthesize materials that have applications in light-emitting diodes (LEDs), photovoltaic cells, and other devices that manipulate light. These materials are essential for the development of energy-efficient lighting and solar energy conversion .
Imaging and Biology
Boronic acids can be employed in imaging techniques due to their ability to bind to various biological substrates. This property is useful in the development of imaging agents for magnetic resonance imaging (MRI) and positron emission tomography (PET). Additionally, they have applications in biological studies for probing the function of enzymes and other proteins .
Synthesis of Heterocycles
The compound is used in the synthesis of heterocyclic compounds, which are a class of organic compounds that contain a ring structure composed of at least two different elements as members of the ring(s). Heterocycles are prevalent in many pharmaceuticals and agrochemicals, making this application vital for the development of new drugs and pesticides .
Environmental Benignity
Lastly, the use of 5-Bromo-4-chloro-2-fluoro-3-methylphenylboronic acid in chemical synthesis is aligned with the principles of green chemistry. It represents a more environmentally friendly approach due to the compound’s stability and low toxicity. This reduces the environmental impact of chemical processes and promotes sustainable practices in the chemical industry .
Safety And Hazards
Direcciones Futuras
The future directions of research involving this compound could involve further exploration of its use in Suzuki–Miyaura coupling reactions and other carbon–carbon bond forming reactions . Additionally, the development of more efficient and environmentally friendly synthesis methods for such boronic acids could be a focus of future research .
Propiedades
IUPAC Name |
(5-bromo-4-chloro-2-fluoro-3-methylphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BBrClFO2/c1-3-6(10)5(9)2-4(7(3)11)8(12)13/h2,12-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLLQNDQZNONIRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1F)C)Cl)Br)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BBrClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-BRomo-4-chloro-2-fluoro-3-methylphenylboronic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclobutyl]cyclobutane-1-carboxylic acid](/img/structure/B2960904.png)

![2,4-difluoro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2960908.png)
![N-(3-bromophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2960911.png)
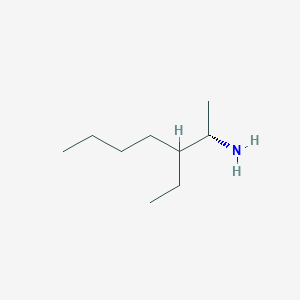
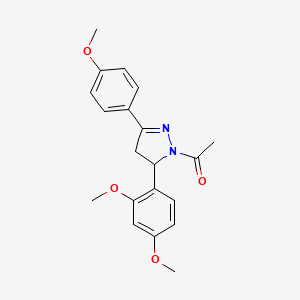
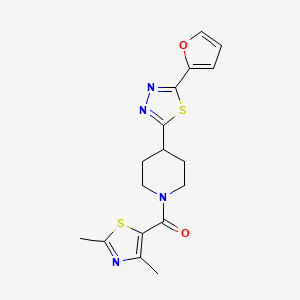
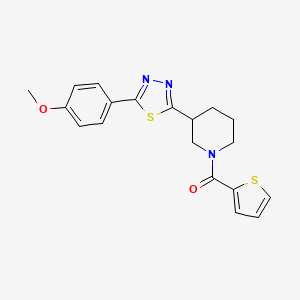
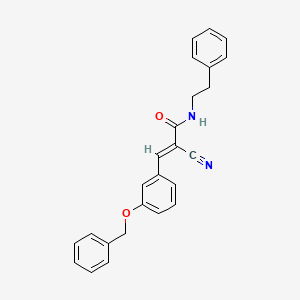
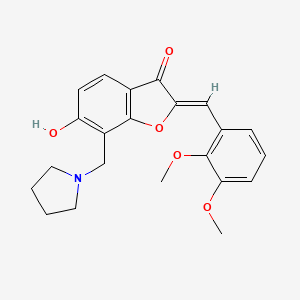
![7-[(4-Methylpiperidin-1-yl)(thiophen-2-yl)methyl]quinolin-8-ol](/img/structure/B2960921.png)
